Boc-Alg(Boc)2-OH
CAS No.:
Cat. No.: VC17611486
Molecular Formula: C19H34N4O8
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H34N4O8 |
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Molecular Weight | 446.5 g/mol |
IUPAC Name | (2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |
Standard InChI Key | KNFDNRSWAHJRET-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Boc-Alg(Boc)₂-OH is a non-natural arginine analog characterized by the systematic name (2R)-3-[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino-2-[(tert-butoxycarbonyl)amino]propanoic acid. Its molecular formula is C₁₉H₃₄N₄O₈, with a molecular weight of 446.51 g/mol . The compound’s structure includes:
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A central propanoic acid backbone derived from arginine.
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Three Boc groups: Two protecting the guanidino side chain nitrogens and one on the α-amino group.
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A chiral center at the α-carbon, preserving the L-configuration typical of proteinogenic amino acids unless otherwise specified.
The Boc groups confer stability under basic conditions, making the compound compatible with Fmoc-based SPPS strategies. This dual protection mitigates side reactions such as guanidino group alkylation or acylation during coupling steps.
Synthesis and Manufacturing
The synthesis of Boc-Alg(Boc)₂-OH involves multi-step organic transformations to introduce protective groups selectively:
Key Synthetic Steps
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Guanidino Group Protection:
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The native arginine’s guanidino group is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, yielding the bis-Boc-protected intermediate.
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Reaction conditions: 0–5°C in anhydrous THF, ensuring minimal carbamate scrambling.
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α-Amino Group Protection:
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Carboxylic Acid Activation:
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The free carboxylic acid is activated as a pentafluorophenyl ester or HOBt-derived active ester to facilitate coupling in SPPS.
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Industrial-Scale Production
Automated peptide synthesizers optimize the process through:
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Temperature-controlled reactors maintaining −20°C for Boc group additions.
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Continuous flow chromatography for purification, achieving >98% purity as confirmed by HPLC .
Table 1: Synthetic Yield Optimization
Applications in Peptide Synthesis
Boc-Alg(Boc)₂-OH addresses critical challenges in synthesizing arginine-rich peptides:
Overcoming Steric Hindrance
In β-sheet-prone sequences, the compound’s bulky Boc groups prevent aggregation, improving solubility in DMF and NMP. For example, synthesis of the HIV-1 Tat protein (residues 49–57) achieved 87% coupling efficiency using Boc-Alg(Boc)₂-OH, compared to 52% with standard Boc-Arg-OH .
Acid Stability in Orthogonal Protection
The Boc groups remain intact during Fmoc deprotection (20% piperidine/DMF), enabling their use in hybrid Fmoc/Boc strategies. This is critical for synthesizing peptides requiring selective deprotection, such as cyclic disulfide-containing peptides.
Comparative Performance
Table 2: Coupling Efficiency in Model Peptides
Peptide Sequence | Standard Arg Efficiency | Boc-Alg(Boc)₂-OH Efficiency |
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RGDFGG | 64% | 91% |
GRGDSPC | 58% | 89% |
Cyclo(RRGWK) | 41% | 82% |
Limitations and Mitigation Strategies
Deprotection Challenges
Final Boc removal requires strong acids (e.g., 95% TFA), which may degrade acid-labile residues. Strategies include:
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Scavenger systems: 2.5% triisopropylsilane in TFA reduces carbocation side reactions.
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Stepwise deprotection: Initial side-chain deprotection with 50% TFA/DCM, followed by full deprotection.
Cost Considerations
At $1,100–1,500/g (commercial suppliers), its use is typically reserved for:
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Critical arginine positions in therapeutic peptides.
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Sequences with >3 consecutive arginine residues.
Supplier | Purity | Price ($/g) | Lead Time (weeks) |
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Alpha Biopharm | 98.5% | 1,450 | 3 |
VulcanChem | 97.0% | 1,320 | 4 |
Shanghai GL Peptide | 95.5% | 980 | 6 |
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